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Abstract

This document provides a comprehensive guide to the development of glycoconjugate
vaccines targeting the a-Gal epitope (Galal-3Galf1-4GIcNAc-R). We will explore the rationale
behind using synthetic oligosaccharides, detail the processes of antigen synthesis, protein
conjugation, and vaccine characterization, and provide robust protocols for preclinical
immunological evaluation. The aim is to equip researchers with the foundational knowledge
and practical methodologies required to advance the next generation of precisely engineered
glycoconjugate vaccines.

Introduction: The Rationale for a Synthetic a-Gal
Vaccine

Glycoconjugate vaccines represent a major triumph in modern medicine, successfully
combating diseases caused by encapsulated bacteria like Haemophilus influenzae type b
(Hib), Streptococcus pneumoniae, and Neisseria meningitidis.[1][2] The core principle involves
covalently linking a poorly immunogenic carbohydrate antigen (typically a bacterial capsular
polysaccharide) to a carrier protein.[3][4] This conjugation transforms the immune response
from a T-cell independent process, which is weak in infants and fails to induce immunological
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memory, to a robust T-cell dependent response, capable of generating high-affinity IgG
antibodies and long-term protection.[2][5][6][7]

Why Target a-Gal?

The galactose-a-1,3-galactose (a-Gal) epitope is a carbohydrate antigen abundantly expressed
on the cells of non-primate mammals but absent in humans, apes, and Old-World monkeys.[8]
[9] This absence is due to the evolutionary inactivation of the a-1,3-galactosyltransferase
(GGTAL) gene.[10] Consequently, humans universally produce natural antibodies (IgM, IgG,
IgA) against a-Gal, which constitute up to 1% of circulating immunoglobulins.[11] This pre-
existing immunity can be harnessed for therapeutic benefit. A vaccine that elicits a powerful,
high-titer, class-switched IgG response against a-Gal could have applications in various fields,
including:

o Anti-Pathogen Immunity: Many pathogens express a-Gal-like structures on their surfaces. A
vaccine could enhance immunity against such infectious agents.[12]

o Cancer Immunotherapy: Engineering tumor cells to express a-Gal epitopes can target them
for destruction by the host's natural anti-Gal antibodies.[8]

e Modulation of Allergic Responses: The a-Gal syndrome, an allergy to red meat triggered by
tick bites, is mediated by a-Gal-specific IgE.[13][14] Understanding how to induce a specific
IgG response could inform strategies to manage this condition.

The Synthetic Advantage

Traditional glycoconjugate vaccines often use polysaccharides purified from bacterial cultures.
This approach can suffer from heterogeneity, contamination with impurities like endotoxins, and
batch-to-batch variability.[7] A fully synthetic approach, using chemically defined
oligosaccharides, offers significant advantages:[7][15]

» Purity and Definition: The final product is a well-characterized, single molecular entity.
o Reproducibility: Manufacturing is consistent, ensuring high batch-to-batch reproducibility.[16]

o Safety: The process avoids the use of pathogens and eliminates the risk of biological
contaminants.
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» Rational Design: Allows for precise control over the oligosaccharide structure, linker
chemistry, and conjugation site, enabling systematic optimization of the vaccine candidate.
[15]

This guide will walk through the critical steps of developing a synthetic a-Gal glycoconjugate
vaccine, from antigen design to preclinical proof-of-concept.

Part I: Synthetic a-Gal Antigen Design and Synthesis

The first crucial step is the chemical synthesis of the target carbohydrate epitope. The most
common a-Gal structure is the trisaccharide Gala(1,3)Galf3(1,4)GIcNAc.[11][13] To facilitate
conjugation to a carrier protein, a linker arm is incorporated at the reducing end of the sugar.

2.1. Chemoenzymatic Synthesis Strategy

A highly efficient method for synthesizing the a-Gal epitope is a chemoenzymatic approach.
This strategy combines the flexibility of chemical synthesis for creating a modified disaccharide
acceptor with the absolute stereospecificity of an enzyme for the final glycosylation step.[11]
This avoids complex chemical steps to control the stereochemistry of the terminal a-galactosyl
linkage.

The workflow involves:

o Chemical Synthesis: A lactose derivative is chemically modified to install a linker with a
terminal functional group (e.g., an azide).

o Enzymatic Galactosylation: The enzyme a-1,3-galactosyltransferase (a1,3GalT) is used to
transfer a galactose molecule from a donor (UDP-galactose) to the synthetic acceptor,
creating the precise a(1,3) linkage.[11]

» Linker Modification: The terminal azide is reduced to an amine and then reacted with an
agent like diethyl squarate to create a highly reactive handle for protein conjugation.[11][17]

© 2025 BenchChem. All rights reserved. 3/22 Tech Support


https://aspariaglycomics.com/white-papers/glycoconjugate-vaccine-discovery/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://www.aaaai.org/tools-for-the-public/latest-research-summaries/the-journal-of-allergy-and-clinical-immunology/2023-the-journal-of-allergy-and-clinical-immunolog/alpha-gal
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Modified Disaccharide
(with Azide Linker)
a-Gal Trisaccharide
(with Azide Linker)

Reduction (e.g., H2/Pd-C)

o-Gal Trisaccharide
(with Amine Linker)

al,3GalT + UDP-Gal

Activated a-Gal Antigen
(Squarate Ester)

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis workflow for the activated a-Gal antigen.

2.2. Protocol: Synthesis of Squarate-Activated a-Gal Trisaccharide

This protocol is adapted from the chemoenzymatic strategy described by Oldenhuis et al.[11]

Materials:

Lactose

2-(2-Azidoethoxy)ethanol
a-1,3-galactosyltransferase (recombinant)
UDP-galactose

Palladium on carbon (Pd/C)
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 Diethyl squarate

» Standard laboratory reagents and solvents (Pyridine, Ac20, TMSOTT, etc.)

e Dialysis tubing (1 kDa MWCO)

» HPLC system for purification

e Mass spectrometer and NMR for characterization

Procedure:

o Synthesis of Azido-Linker Disaccharide Acceptor:

[¢]

This is a multi-step chemical synthesis. Briefly, peracetylate lactose using acetic anhydride
and pyridine.

[¢]

Activate the anomeric position and glycosylate with 2-(2-azidoethoxy)ethanol.

[e]

Deprotect the hydroxyl groups using a base like sodium methoxide (MeONa) in methanol.

o

Purify the azido-linker disaccharide by silica gel chromatography.

e Enzymatic Galactosylation:

[¢]

Prepare a reaction buffer (e.g., 10 mM Tris-HCI, pH 7.0) containing MnCl=.

o Dissolve the purified disaccharide acceptor and UDP-galactose in the buffer.

o Add a-1,3-galactosyltransferase enzyme.

o Incubate the reaction at 37°C for 72-96 hours, monitoring progress by TLC or Mass
Spectrometry.

o Terminate the reaction by boiling and purify the resulting azide-trisaccharide by size-
exclusion chromatography or HPLC.

 Activation for Conjugation:
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o Dissolve the azide-trisaccharide in methanol.

o Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere (hydrogenation) to
reduce the azide group (-Ns) to a primary amine (-NHz).

o Filter off the catalyst. The product is the amine-linker trisaccharide.

o React the amine-linker trisaccharide with an excess of diethyl squarate in 50% aqueous
ethanol with a mild base (e.g., triethylamine) at room temperature for 24 hours.[11] This
forms the mono-substituted squarate ester, the final activated antigen.

o

Purify the final product using preparative HPLC.

e Characterization:

o Confirm the identity and purity of the final activated a-Gal antigen using high-resolution
mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part Il: Carrier Protein Selection and Conjugation

The choice of carrier protein is critical, as it provides the T-cell epitopes necessary for a robust
immune response.[2][5]

3.1. Carrier Protein Selection

An ideal carrier protein should be safe, non-toxic, highly immunogenic, and have available
functional groups (like lysine residues) for conjugation.[2][5] Several proteins have a proven
track record in licensed vaccines.[1][5]
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Carrier Protein

Description

Key Advantages

CRMzi97

A non-toxic mutant of
diphtheria toxin.[1][5]

Genetically detoxified,
consistent product, widely
used in licensed vaccines
(e.g., Prevnar 13).[3][7]

Tetanus Toxoid (TT)

Diphtheria toxin chemically

inactivated with formaldehyde.

(18]

Long history of safe use in
humans, highly immunogenic.
[5]018]

Diphtheria Toxoid (DT)

Tetanus toxin chemically

inactivated with formaldehyde.

[1]18]

Long history of safe use,

induces immunity to diphtheria.

[5]

Keyhole Limpet Hemocyanin
(KLH)

A large, immunogenic protein

from a marine mollusk.

Very large and highly
immunogenic, often used in
preclinical and experimental

vaccines.[11]

For novel vaccine development, CRMao7 is often a preferred choice due to its genetic

detoxification method, which leads to a more defined and consistent product compared to

chemically treated toxoids.[5]

3.2. Conjugation Chemistry

The squarate chemistry employed in the antigen synthesis provides a highly efficient and stable
method for conjugation. The squarate ester on the a-Gal antigen reacts readily with the primary
amine groups on lysine residues of the carrier protein, forming a stable squaramide linkage.[11]
[17]
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Caption: Glycoconjugation workflow using squarate chemistry.

3.3. Protocol: Conjugation of a-Gal to CRM197

Materials:
e Squarate-activated a-Gal antigen
o CRMao7 protein (lyophilized)

o Borate buffer (0.1 M, pH 9.0)
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e Phosphate Buffered Saline (PBS)
e Size-Exclusion Chromatography (SEC) or lon-Exchange Chromatography (IEX) system
e Amicon centrifugal filter units (e.g., 30 kDa MWCO)
Procedure:
» Reagent Preparation:
o Dissolve CRM197 in borate buffer to a concentration of 5-10 mg/mL.
o Dissolve the squarate-activated a-Gal antigen in the same borate buffer.
o Conjugation Reaction:

o Combine the CRMaz97 solution with the activated a-Gal solution. A typical molar ratio of
antigen-to-protein is 20:1 to 50:1 to achieve sufficient saccharide loading.

o Incubate the reaction mixture at room temperature for 24-48 hours with gentle agitation.
 Purification of the Glycoconjugate:
o The primary goal is to remove unreacted (free) a-Gal antigen and any reaction byproducts.

o Method 1: Size-Exclusion Chromatography (SEC): Use a column (e.g., Sephacryl S-300)
equilibrated in PBS. The large glycoconjugate will elute in the void volume, well-separated
from the smaller, unconjugated antigen.

o Method 2: Diafiltration: Use centrifugal filter units or a tangential flow filtration (TFF)
system with a molecular weight cutoff (e.g., 30 kDa) that retains the protein conjugate
while allowing the small free saccharide to pass through. Wash extensively with PBS.

e Final Formulation and Storage:
o Pool the purified glycoconjugate fractions.

o Determine the protein concentration (e.g., via BCA or A280 assay).
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o Sterile filter through a 0.22 pm filter.

o Store at 2-8°C. For long-term storage, consider lyophilization or storage at -80°C in a

cryoprotectant.

Part lll: Characterization of the Glycoconjugate Vaccine

Thorough characterization is essential to ensure the identity, purity, and consistency of the
vaccine candidate.[4] It is a critical component of any regulatory submission.

4.1. Key Characterization Assays

The following table summarizes the critical quality attributes (CQAS) to be measured.
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Category

Attribute Measured

Technique(s)

Rationale

Proof of Conjugation

Covalent linkage
between protein and

saccharide

SDS-PAGE, Western
Blot

Confirms the
formation of a higher
molecular weight
species and the
presence of both

components.[5]

Identity & Purity

Size and aggregation

State

Size-Exclusion HPLC
(SEC-HPLC)

Ensures the conjugate
is not aggregated and
separates it from

unconjugated protein.

[5]

Extent of Conjugation

Saccharide-to-protein

ratio

Mass Spectrometry
(Intact Mass),
Colorimetric Assays,
HPAEC-PAD

Quantifies the
average number of a-
Gal antigens per
protein molecule, a
key indicator of
potency.[5][19]

Process-Related

Impurity

Free (unconjugated)

saccharide

HPAEC-PAD after

ultrafiltration

Measures the amount
of residual, un-
conjugated antigen,
which is a critical

impurity to control.[20]

Protein Integrity

Protein structure and

modification

Peptide Mapping by
LC-MS

Identifies which lysine
residues were
involved in

conjugation.[5][19]

4.2. Protocol: SDS-PAGE and Western Blot for Conjugation

Confirmation

Procedure:

e Run three samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris):
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o Lane 1: Unconjugated CRM197
o Lane 2: Purified a-Gal-CRMai97 conjugate

o Lane 3: Molecular weight marker

» After electrophoresis, transfer the proteins to a PVDF membrane.
e Block the membrane (e.g., with 5% non-fat milk in TBST).

o Probe the membrane with a primary antibody specific for the a-Gal epitope (e.g., a
monoclonal anti-Gal IgM).

e Wash and add an appropriate HRP-conjugated secondary antibody.
» Develop with a chemiluminescent substrate and image.

o Expected Result: The unconjugated CRMa197 will appear as a sharp band (~58 kDa) and
should not be visible on the Western blot. The a-Gal-CRMa9e7 conjugate will appear as a

higher molecular weight, diffuse "smear" (due to variable conjugation), which will be strongly

positive on the Western blot, confirming the presence of the a-Gal epitope.

Part IV: Inmunological Evaluation

The ultimate test of a vaccine candidate is its ability to elicit a potent and specific immune
response in a relevant animal model.

5.1. Immunological Mechanism of Action

The glycoconjugate vaccine is processed by antigen-presenting cells (APCs). Peptides from
the carrier protein are presented on MHC class Il molecules to T-helper cells. B-cells that
recognize the a-Gal epitope internalize the entire conjugate, process the carrier protein, and
present the same peptides. This allows for a cognate T-cell/B-cell interaction, where the
activated T-helper cell provides signals (cytokines like IL-4) that drive the B-cell to undergo
affinity maturation, class-switch to produce high-affinity IgG, and differentiate into long-lived
plasma cells and memory B-cells.[5][6][14]
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Caption: T-Dependent immune response to an a-Gal glycoconjugate vaccine.
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5.2. Animal Model Selection

Standard laboratory mice express the a-Gal epitope and are therefore immunologically tolerant
to it.[21] To evaluate an a-Gal vaccine, it is essential to use an animal model that mimics
human biology in this regard. The a-1,3-galactosyltransferase knockout (GGTA1-KO) mouse is
the gold standard.[11][22][23] These mice do not synthesize a-Gal and, like humans, produce
natural anti-Gal antibodies, making them the ideal model for these studies.

5.3. Protocol: Immunization and Titer Analysis

Materials:

GGTA1-KO mice (e.g., C57BL/6 background)

0-Gal-CRMa197 vaccine candidate

Adjuvant (e.g., Alum)

Saline (for control group)

Blood collection supplies (e.g., micro-hematocrit tubes)

ELISA plates and reagents
Procedure:
e Animal Groups and Immunization Schedule:
o Divide mice into groups (n=8-10 per group).
o Example Groups:
1. Saline Control
2. Adjuvant Only Control
3. a-Gal-CRMa197 (e.g., 1 pg saccharide dose) + Adjuvant

o Atypical immunization schedule involves injections at Day 0, Day 14, and Day 28.[11]
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Day Action

-1 Collect pre-bleed serum sample from all mice.
Administer first immunization (e.g., 100 pL,

0 intramuscular or subcutaneous).

14 Administer second immunization (boost).

21 Collect interim blood sample for analysis.

28 Administer third immunization (boost).

42 Collect final blood sample for terminal analysis.

e Serum Collection:

o Collect blood via a suitable method (e.g., submandibular or tail vein bleed).

o Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C.

e ELISA for Anti-a-Gal IgG/IgM Titers:

[¢]

Coat a 96-well ELISA plate with a different a-Gal conjugate (e.g., a-Gal-BSA) to avoid

detecting antibodies against the CRMa197 carrier.

o Block the plate with a suitable blocking buffer.

o Add serial dilutions of the collected mouse serum to the wells and incubate.

o Wash, then add a detection antibody (e.g., HRP-conjugated goat anti-mouse IgG or anti-

mouse IgM).

o Wash, add TMB substrate, and stop the reaction with acid.

o Read the absorbance at 450 nm.

o The titer is typically defined as the reciprocal of the highest dilution that gives a signal

above a pre-defined cutoff (e.g., 3x background).
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o Data Analysis:

o Compare the endpoint titers between the vaccinated and control groups. A successful
vaccine will induce a significant increase in anti-a-Gal IgG titers, demonstrating a class-
switched, T-cell dependent immune response.[11]

Part V: Formulation and Adjuvant Considerations

The final formulation is critical for the stability and efficacy of the vaccine.[20]

o Excipients: Buffers (e.g., phosphate, tris), stabilizers (e.g., sucrose, mannitol), and
surfactants (e.g., Polysorbate 80) are often included to maintain the vaccine's integrity during
storage.[20][24]

o Adjuvants: While the carrier protein provides T-cell help, adjuvants can further enhance the
innate immune response, leading to a stronger and more durable adaptive response.[25]
Aluminum salts (Alum) are the most widely used adjuvants in human vaccines, including
many glycoconjugate vaccines.[25] Other potential adjuvants for carbohydrate-based
vaccines include Monophosphoryl lipid A (MPL), a TLR-4 agonist.[26][27]

Protocol: Formulation with Alum Adjuvant
o Calculate the required amounts of vaccine concentrate and Alhydrogel® (alum) adjuvant.

o Under sterile conditions, slowly add the a-Gal-CRM197 conjugate to the alum suspension
while gently vortexing.

» Allow the mixture to adsorb for at least 1 hour at room temperature.
o Add any additional excipients from concentrated stock solutions.
 Bring to the final volume with sterile saline or buffer.

» Store at 2-8°C. Do not freeze, as this will destroy the alum gel structure.

Conclusion and Future Perspectives

© 2025 BenchChem. All rights reserved. 16/ 22 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://pubs.acs.org/doi/10.1021/bk-2018-1290.ch009
https://pubs.acs.org/doi/10.1021/bk-2018-1290.ch009
https://patents.google.com/patent/WO2018077853A1/en
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.808005/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.808005/full
https://www.tandfonline.com/doi/full/10.1517/17460441.2015.1067198
https://www.tandfonline.com/doi/pdf/10.1517/17460441.2015.1067198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The development of a synthetic a-Gal glycoconjugate vaccine is a multi-disciplinary endeavor

that combines complex carbohydrate chemistry, protein biochemistry, and immunology. The

methodologies outlined in this guide provide a robust framework for designing, producing, and

evaluating such a vaccine candidate. By leveraging the precision of chemical synthesis, these

next-generation vaccines offer the potential for a highly consistent, safe, and effective product.

Future work will focus on optimizing saccharide length, linker chemistry, and carrier protein

selection to fine-tune the immune response for specific therapeutic applications, from infectious

disease prevention to novel cancer immunotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]
2. mdpi.com [mdpi.com]

3. The Production and Characterization of Synthetic Glycoconjugate Vaccines - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization
and New Trends - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 20/ 22 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38455648/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318335/
https://allergology.wustl.edu/clinical-trials/
https://www.semanticscholar.org/paper/Pre-clinical-strategies-and-emerging-technologies-Vaz-Rodrigues-Mateos-Hern%C3%A1ndez/416667e411516223708b53d865c37887e1f46487
https://alphagalinformation.org/providers/vaccines/
https://www.researchgate.net/publication/332924198_Discovery_of_Alpha-Gal-Containing_Antigens_in_North_American_Tick_Species_Believed_to_Induce_Red_Meat_Allergy
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6524641/
https://www.benchchem.com/product/b043761?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2076-393X/11/2/219
https://www.mdpi.com/1420-3049/23/6/1451
https://pubmed.ncbi.nlm.nih.gov/40266525/
https://pubmed.ncbi.nlm.nih.gov/40266525/
https://www.researchgate.net/publication/341246290_Glycoconjugate_vaccines_production_and_characterization
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100388/
https://www.mdpi.com/2306-5354/9/12/774
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

7. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC
[pmc.ncbi.nlm.nih.gov]

8. Frontiers | Biosynthesis of a-Gal Epitopes (Galal-3Gal1-4GIcNAc-R) and Their Unique
Potential in Future a-Gal Therapies [frontiersin.org]

9. Frontiers | The a-Gal epitope - the cause of a global allergic disease [frontiersin.org]

10. Gene-edited pigs: a translational model for human food allergy against alpha-Gal and
anaphylaxis - PubMed [pubmed.ncbi.nim.nih.gov]

11. The design and synthesis of an a-Gal trisaccharide epitope that provides a highly specific
anti-Gal immune response - PMC [pmc.ncbi.nlm.nih.gov]

12. Vaccination with Alpha-Gal Protects Against Mycobacterial Infection in the Zebrafish
Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

13. New insights into mechanisms of alpha-gal allergy [aaaai.org]

14. The a-Gal Syndrome and Potential Mechanisms - PMC [pmc.ncbi.nim.nih.gov]
15. aspariaglycomics.com [aspariaglycomics.com]

16. Glycoconjugate Vaccine Development - CD BioGlyco [bioglyco.com]

17. fda.gov [fda.gov]

18. tandfonline.com [tandfonline.com]

19. Comprehensive characterization of bacterial glycoconjugate vaccines by liquid
chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

20. pubs.acs.org [pubs.acs.org]

21. Role and Mechanism of Galactose-Alpha-1,3-Galactose in the Elicitation of Delayed
Anaphylactic Reactions to Red Meat | springermedizin.de [springermedizin.de]

22. Frontiers | Immunotherapy with biodegradable nanoparticles encapsulating the
oligosaccharide galactose-alpha-1,3-galactose enhance immune tolerance against alpha-gal
sensitization in a murine model of alpha-gal syndrome [frontiersin.org]

23. Current and Future Strategies for the Diagnosis and Treatment of the Alpha-Gal
Syndrome (AGS) - PMC [pmc.ncbi.nlm.nih.gov]

24. W0O2018077853A1 - Expec glycoconjugate vaccine formulations - Google Patents
[patents.google.com]

25. Frontiers | Immunobiology of Carbohydrates: Implications for Novel Vaccine and Adjuvant
Design Against Infectious Diseases [frontiersin.org]

26. tandfonline.com [tandfonline.com]

© 2025 BenchChem. All rights reserved. 21 /22 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6099631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099631/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.746883/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.746883/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1335911/full
https://pubmed.ncbi.nlm.nih.gov/38469303/
https://pubmed.ncbi.nlm.nih.gov/38469303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5476458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7348772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7348772/
https://www.aaaai.org/tools-for-the-public/latest-research-summaries/the-journal-of-allergy-and-clinical-immunology/2023-the-journal-of-allergy-and-clinical-immunolog/alpha-gal
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974695/
https://aspariaglycomics.com/white-papers/glycoconjugate-vaccine-discovery/
https://www.bioglyco.com/glycoconjugate-vaccine-development.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.tandfonline.com/doi/full/10.1080/02648725.2019.1703614
https://pubmed.ncbi.nlm.nih.gov/38876725/
https://pubmed.ncbi.nlm.nih.gov/38876725/
https://pubs.acs.org/doi/10.1021/bk-2018-1290.ch009
https://www.springermedizin.de/role-and-mechanism-of-galactose-alpha-1-3-galactose-in-the-elici/16415456
https://www.springermedizin.de/role-and-mechanism-of-galactose-alpha-1-3-galactose-in-the-elici/16415456
https://www.frontiersin.org/journals/allergy/articles/10.3389/falgy.2024.1437523/full
https://www.frontiersin.org/journals/allergy/articles/10.3389/falgy.2024.1437523/full
https://www.frontiersin.org/journals/allergy/articles/10.3389/falgy.2024.1437523/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307871/
https://patents.google.com/patent/WO2018077853A1/en
https://patents.google.com/patent/WO2018077853A1/en
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.808005/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2021.808005/full
https://www.tandfonline.com/doi/full/10.1517/17460441.2015.1067198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 27. tandfonline.com [tandfonline.com]

 To cite this document: BenchChem. [Application Notes & Protocols: Development of
Glycoconjugate Vaccines Using Synthetic a-Gal]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b043761#development-of-
glycoconjugate-vaccines-using-synthetic-alpha-gal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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